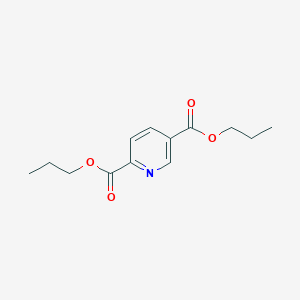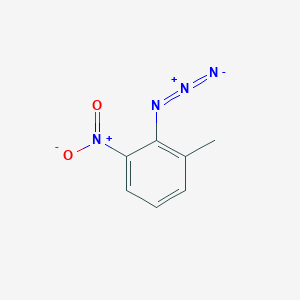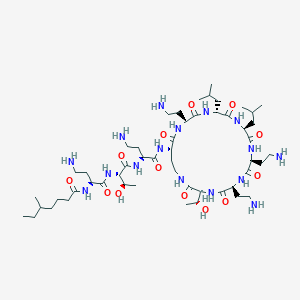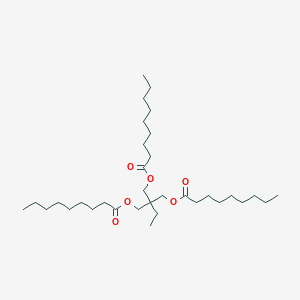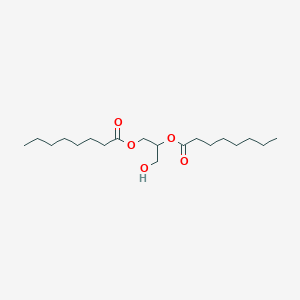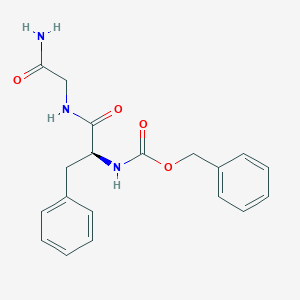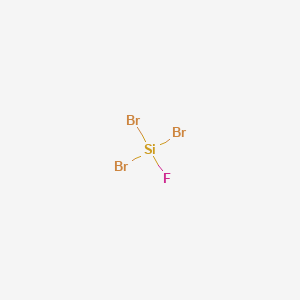
Tribromo(fluoro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(fluoro)silane is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is highly reactive with other chemicals. Tribromo(fluoro)silane is used in various fields such as material science, organic synthesis, and biochemistry.
Mecanismo De Acción
Tribromo(fluoro)silane is a highly reactive compound due to the presence of bromine and fluorine atoms. It reacts with various functional groups such as alcohols, amines, and thiols. The reaction with these functional groups leads to the formation of covalent bonds, which modifies the properties of the molecules. In biochemistry, tribromo(fluoro)silane reacts with proteins and nucleic acids to form crosslinks, which stabilizes their structure and function.
Aplicaciones Científicas De Investigación
Tribromo(fluoro)silane is used in various scientific research applications. It is commonly used in material science to modify the surface properties of materials. Tribromo(fluoro)silane is also used in organic synthesis to introduce fluorine and bromine atoms into organic molecules. In biochemistry, tribromo(fluoro)silane is used to crosslink proteins and nucleic acids, which helps to study their structure and function.
Efectos Bioquímicos Y Fisiológicos
Tribromo(fluoro)silane has been shown to have minimal toxicity and is not considered harmful to human health. However, its reactivity and ability to modify the properties of molecules can have biochemical and physiological effects. In biochemistry, tribromo(fluoro)silane is used to crosslink proteins and nucleic acids, which can affect their function. In material science, tribromo(fluoro)silane is used to modify the surface properties of materials, which can affect their interaction with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tribromo(fluoro)silane in lab experiments are its high reactivity, low cost, and simplicity of synthesis. It is also a versatile compound that can be used in various fields such as material science, organic synthesis, and biochemistry. However, tribromo(fluoro)silane is highly reactive and requires careful handling. It can react with moisture in the air, which can lead to the formation of toxic byproducts. It is also corrosive and can cause damage to equipment.
Direcciones Futuras
There are several future directions for the use of tribromo(fluoro)silane in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of tribromo(fluoro)silane. Another direction is the use of tribromo(fluoro)silane in the modification of biomolecules such as carbohydrates and lipids. This can lead to the development of new drugs and therapies. Tribromo(fluoro)silane can also be used in the development of new materials with unique properties such as self-healing and anti-corrosive properties.
Conclusion
In conclusion, tribromo(fluoro)silane is a versatile compound that has gained significant interest in scientific research. Its high reactivity and ability to modify the properties of molecules make it a valuable tool in various fields such as material science, organic synthesis, and biochemistry. Tribromo(fluoro)silane has minimal toxicity and is not considered harmful to human health. However, its reactivity and corrosiveness require careful handling. There are several future directions for the use of tribromo(fluoro)silane in scientific research, which can lead to the development of new materials and therapies.
Métodos De Síntesis
Tribromo(fluoro)silane can be synthesized by reacting silicon tetrafluoride with bromine in the presence of a catalyst. The reaction takes place at room temperature and produces tribromo(fluoro)silane as the main product. This synthesis method is preferred due to its simplicity, high yield, and low cost.
Propiedades
Número CAS |
18356-67-7 |
|---|---|
Nombre del producto |
Tribromo(fluoro)silane |
Fórmula molecular |
Br3FSi |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
tribromo(fluoro)silane |
InChI |
InChI=1S/Br3FSi/c1-5(2,3)4 |
Clave InChI |
OLMQZEWHTMEUDA-UHFFFAOYSA-N |
SMILES |
F[Si](Br)(Br)Br |
SMILES canónico |
F[Si](Br)(Br)Br |
Sinónimos |
Tribromofluorosilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



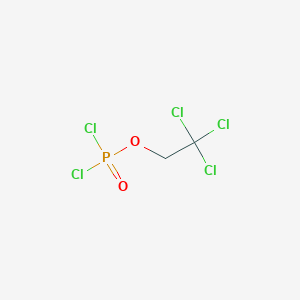
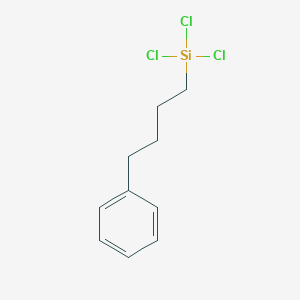
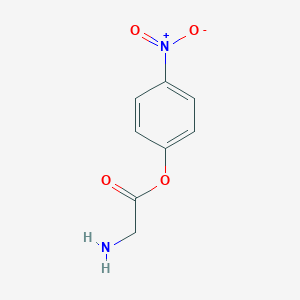
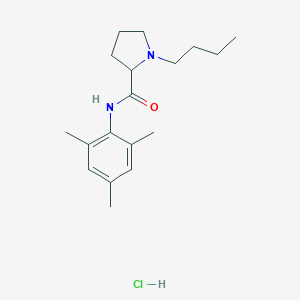
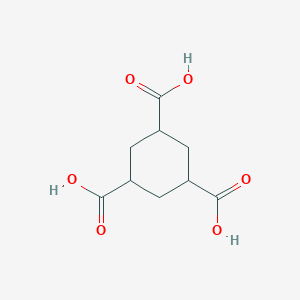
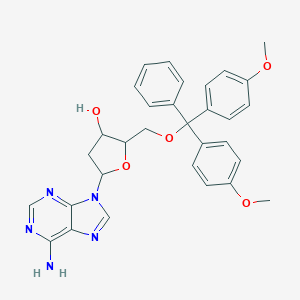
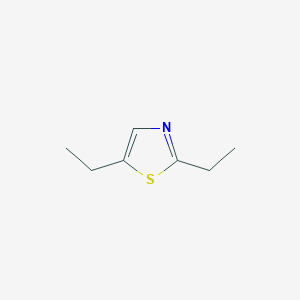
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
